N-[2-[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide
Description
N-[2-[(1R,5S)-6,6-dimethyl-2-bicyclo[311]hept-2-enyl]ethyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide is a synthetic organic compound with a complex structure It features a bicyclic heptane ring, a triazole ring, and a carboxamide group
Properties
IUPAC Name |
N-[2-[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O/c1-15-6-4-5-7-17(15)13-26-14-20(24-25-26)21(27)23-11-10-16-8-9-18-12-19(16)22(18,2)3/h4-8,14,18-19H,9-13H2,1-3H3,(H,23,27)/t18-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRVVLIKNHZWHP-OALUTQOASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(N=N2)C(=O)NCCC3=CCC4CC3C4(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CN2C=C(N=N2)C(=O)NCCC3=CC[C@H]4C[C@@H]3C4(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide typically involves multiple steps:
Formation of the bicyclic heptane ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the triazole ring: This step often involves a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.
Attachment of the carboxamide group: This is usually done through an amide coupling reaction, using reagents like carbodiimides or coupling agents such as HATU or EDCI.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic heptane ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
N-[2-[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: Potential use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The bicyclic heptane ring and the carboxamide group can also play roles in binding to target molecules, influencing the compound’s overall efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound, like N-[2-[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide, features a complex ring structure and is used in various industrial applications.
Other triazole derivatives: Compounds with triazole rings are widely studied for their biological activities and can serve as points of comparison for understanding the unique properties of this compound.
Uniqueness
The uniqueness of this compound lies in its combination of a bicyclic heptane ring, a triazole ring, and a carboxamide group. This combination imparts specific chemical and biological properties that can be leveraged in various applications, distinguishing it from other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
